![molecular formula C16H27BrN2OSi B13871995 5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane: is a chemical compound with the molecular formula C16H27BrN2OSi and a molecular weight of 371.394 g/mol . This compound is notable for its unique structure, which includes a bromopyridine moiety linked to a piperidine ring, further connected to a tert-butyl-dimethylsilane group. It is used in various chemical and industrial applications due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine under specific conditions to form the intermediate 1-(5-bromopyridin-2-yl)piperidine . This intermediate is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of supercritical fluid technology can enhance the reaction rate and product quality by providing a uniform particle size distribution and high conversion rate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of .
Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are typically used.
Substitution: Nucleophilic substitution reactions often employ potassium carbonate as a base in solvents like dimethylformamide .
Major Products:
- Various substituted derivatives from nucleophilic substitution reactions .
N-oxides: from oxidation reactions.
Pyridine derivatives: from reduction reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in catalysis and material science for creating novel materials with specific properties .
Biology:
- Investigated for its potential as a ligand in biological assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential use in drug development , particularly as a scaffold for designing new therapeutic agents .
Industry:
- Utilized in the production of specialty chemicals and advanced materials .
- Applied in coatings and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .
Comparison with Similar Compounds
- [1-(5-chloropyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane
- [1-(5-fluoropyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane
- [1-(5-iodopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane
Uniqueness:
- The presence of the bromine atom in the pyridine ring imparts unique reactivity compared to its chloro, fluoro, and iodo analogs.
- The tert-butyl-dimethylsilane group provides steric hindrance, enhancing the compound’s stability and making it suitable for specific industrial applications .
Properties
Molecular Formula |
C16H27BrN2OSi |
|---|---|
Molecular Weight |
371.39 g/mol |
IUPAC Name |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H27BrN2OSi/c1-16(2,3)21(4,5)20-14-8-10-19(11-9-14)15-7-6-13(17)12-18-15/h6-7,12,14H,8-11H2,1-5H3 |
InChI Key |
ZLFGFFOSJGKCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



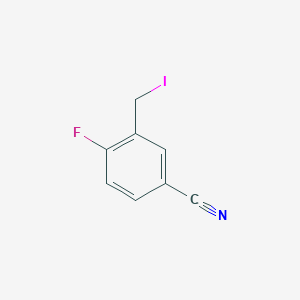
![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)

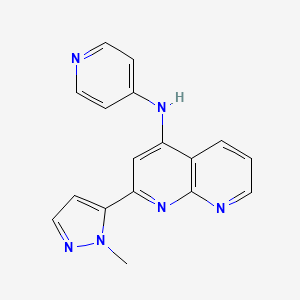
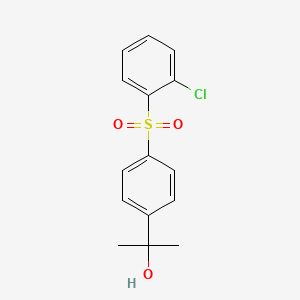
![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)
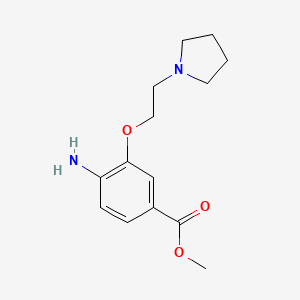
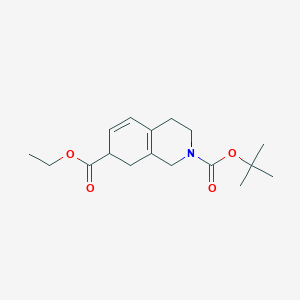
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)

![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)
![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
